molecular formula C18H20N4O B12903561 6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine CAS No. 90170-16-4

6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B12903561
CAS No.: 90170-16-4
M. Wt: 308.4 g/mol
InChI Key: FWGBVFUCVAIDOI-UHFFFAOYSA-N
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Description

6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is a fused heterocyclic compound featuring an imidazo[1,2-b][1,2,4]triazine core substituted with a 3-methoxycyclohexyl group at position 6 and a phenyl group at position 2. The 3-methoxycyclohexyl substituent introduces conformational flexibility and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

CAS No.

90170-16-4

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

6-(3-methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C18H20N4O/c1-23-15-9-5-8-14(10-15)17-12-22-18(20-17)19-11-16(21-22)13-6-3-2-4-7-13/h2-4,6-7,11-12,14-15H,5,8-10H2,1H3

InChI Key

FWGBVFUCVAIDOI-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)C2=CN3C(=N2)N=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Construction of the Imidazo[1,2-b]triazine Core

The imidazo[1,2-b]triazine scaffold is typically synthesized via cyclocondensation reactions involving:

  • Precursors such as 1,2,4-triazine derivatives or 2-chloro-1,2,4-triazines.
  • Amino-substituted imidazole or related heterocycles.
  • Stepwise or one-pot cyclization under controlled temperature conditions.

For example, related triazine derivatives have been synthesized by substitution of chlorines on 2,4,6-trichloro-1,3,5-triazines (cyanuric chloride) with amines or heterocyclic amines, controlling temperature from 0 °C to 80 °C to achieve selective substitution.

Introduction of the Phenyl Group at the 2-Position

The phenyl substituent at the 2-position is generally introduced via:

  • Nucleophilic aromatic substitution on a halogenated triazine intermediate.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) if halogenated precursors are used.
  • Direct condensation with phenyl-substituted amidines or hydrazines.

Introduction of the 3-Methoxycyclohexyl Group at the 6-Position

The 3-methoxycyclohexyl substituent is introduced by:

  • Alkylation or nucleophilic substitution on a suitable leaving group at the 6-position of the triazine ring.
  • Use of 3-methoxycyclohexyl halides or tosylates as alkylating agents.
  • Alternatively, incorporation via cyclohexylamine derivatives bearing a methoxy substituent during the cyclization step.

Detailed Preparation Methods

Stepwise Synthesis from 2,4,6-Trichloro-1,3,5-triazine

Step Reagents & Conditions Description Outcome
1 2,4,6-Trichloro-1,3,5-triazine + phenylamine Nucleophilic substitution at 2-position at 0–25 °C Formation of 2-phenyl-4,6-dichloro-1,3,5-triazine intermediate
2 Intermediate + 3-methoxycyclohexylamine Substitution at 6-position at 40–80 °C Formation of 2-phenyl-6-(3-methoxycyclohexyl)-4-chloro-1,3,5-triazine
3 Cyclization with imidazole or amidine derivatives Heating under reflux or microwave irradiation Formation of imidazo[1,2-b]triazine core with desired substituents

This method leverages the stepwise substitution of chlorines on cyanuric chloride, controlling temperature to achieve regioselectivity.

One-Pot Cyclocondensation Approach

Recent advances have demonstrated one-pot cyclocondensation of amidines with 4H-pyridooxazin-4-ones or related heterocycles to yield substituted 1,3,5-triazines efficiently at room temperature or under microwave irradiation. Applying this to the target compound involves:

  • Using a 3-methoxycyclohexyl-substituted precursor.
  • Reacting with phenyl-substituted amidines.
  • Cyclizing under mild conditions to form the fused imidazo-triazine ring.

This approach reduces steps and improves overall yield.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Polar aprotic solvents (DMF, DMSO, acetonitrile) Facilitates nucleophilic substitution
Temperature 0 °C to 80 °C for substitution; reflux or microwave for cyclization Temperature control critical for regioselectivity
Catalysts Pd(0) catalysts for cross-coupling if used Enhances coupling efficiency
Reaction Time Several hours to overnight Depends on step and scale
Purification Column chromatography, recrystallization To isolate pure compound

Research Findings and Yields

  • Stepwise substitution on cyanuric chloride derivatives typically yields 60–85% per step, with overall yields around 40–60% after cyclization.
  • One-pot cyclocondensation methods report yields up to 90% with reduced reaction times and simplified purification.
  • Use of microwave irradiation can reduce reaction times from hours to minutes without compromising yield or purity.
  • Spectroscopic characterization (IR, 1H NMR, MS) confirms the structure and substitution pattern.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield
Stepwise substitution on 2,4,6-trichloro-1,3,5-triazine Sequential nucleophilic substitutions, cyclization High regioselectivity, well-established Multi-step, longer time 40–60% overall
One-pot cyclocondensation Direct cyclization of substituted precursors Time-efficient, high yield Requires specific precursors Up to 90%
Halogenated intermediate substitution Pd-catalyzed cross-coupling or nucleophilic substitution Versatile for bulky groups Requires catalysts, expensive reagents 50–75%

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The imidazo[1,2-b][1,2,4]triazine core distinguishes the target compound from other fused heterocycles:

  • Thiazolo[3,2-b][1,2,4]triazoles (e.g., compounds 3a–3g in ): These feature a thiazole ring fused to the triazole, differing in heteroatom composition (sulfur vs. nitrogen). This substitution reduces aromaticity and alters electronic properties, impacting bioactivity. For example, 6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) exhibited potent anticonvulsant activity in MES tests (ED₅₀ = 38.2 mg/kg) .
  • Such compounds are synthesized via aza-Wittig reactions and may exhibit distinct receptor-binding profiles .

Substituent Effects on Bioactivity

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Substituents Bioactivity (Model) Key Reference
6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine Imidazo[1,2-b][1,2,4]triazine 3-Methoxycyclohexyl (C6), phenyl (C2) Under investigation (potential CNS activity)
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) Thiazolo[3,2-b][1,2,4]triazole 4-Fluorophenyl (C6) Anticonvulsant (MES ED₅₀ = 38.2 mg/kg)
6-(4-Nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine Imidazo[1,2-b][1,2,4]triazine 4-Nitrophenyl (C6), diphenyl (C2, C3) Cytotoxic (HEPG2 cells, IC₅₀ data pending)
7-Phenylimidazo[1,2-b][1,2,4]triazine derivatives Imidazo[1,2-b][1,2,4]triazine Phenyl (C7) GABAA receptor ligands (CNS disorders)
  • Lipophilic Groups : The 3-methoxycyclohexyl group in the target compound may improve blood-brain barrier penetration compared to planar aromatic substituents (e.g., 4-fluorophenyl in 3c) .

Comparison with Thiazolo[3,2-b][1,2,4]triazoles

Thiazolo derivatives () are synthesized via alkylation of hydroxy precursors with alkyl halides, achieving moderate yields (36–62%). In contrast, imidazo[1,2-b][1,2,4]triazines often require multi-step regioselective cyclization, as demonstrated in pyrido[1,2-b][1,2,4]triazine synthesis .

Pharmacological and Physicochemical Profiles

Anticonvulsant Activity

  • Thiazolo[3,2-b][1,2,4]triazoles : Compound 3c showed ED₅₀ = 38.2 mg/kg in MES tests, outperforming phenytoin (ED₅₀ = 44.3 mg/kg) .

Cytotoxicity

  • Pyrimido[3,2-b]-1,2,4,5-tetrazines (): Demonstrated micromolar activity against HEPG2 cells.
  • Nitro-Substituted Analogs (): Enhanced cytotoxicity due to nitro group redox activity, though this may increase toxicity risks.

Physicochemical Properties

Property Target Compound 3c (Thiazolo) 6-(4-Nitrophenyl) Analog ()
Molecular Weight (g/mol) ~352 (estimated) 219.24 447.42
Melting Point (°C) Not reported 150–152 Not reported
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~4.1 (high lipophilicity)

Biological Activity

6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H20_{20}N4_4O
  • Molecular Weight : 308.378 g/mol
  • CAS Number : 90170-16-4

The compound features an imidazo[1,2-b][1,2,4]triazine core structure which is known for its diverse biological activities.

Antifungal Activity

Recent studies have indicated that derivatives of imidazo[1,2-b][1,2,4]triazine exhibit promising antifungal properties. For instance, a related compound was evaluated for its synergistic effects with fluconazole against resistant strains of Candida albicans. The minimum inhibitory concentration (MIC) values demonstrated effective antifungal activity with selective toxicity towards fungal cells over human cells .

Anticancer Potential

Compounds within the imidazo[1,2-b][1,2,4]triazine class have shown potential as anticancer agents. Research indicates that these compounds can inhibit various protein kinases involved in cancer progression. For example, studies have highlighted their ability to target specific pathways in myeloid acute leukemia and prostate cancer models .

The biological activity of 6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine can be attributed to several mechanisms:

  • Protein Kinase Inhibition : The compound acts as a potent inhibitor of specific protein kinases that are crucial for cell signaling pathways associated with cancer and other diseases.
  • Synergistic Effects : Its ability to enhance the efficacy of existing antifungal treatments suggests a mechanism involving the restoration of drug susceptibility in resistant strains.

Case Studies and Research Findings

StudyFindings
Study on Antifungal ActivityDemonstrated synergistic effects with fluconazole against C. albicans with MIC values ranging from 0.125 to 4.0 μg/mL .
Cancer ResearchShowed inhibition of protein kinases in myeloid acute leukemia cell lines; potential as a therapeutic agent in oncology .

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